ethyl 6-amino-8-[1,1'-biphenyl]-4-yl-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate
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Overview
Description
Ethyl (8S,8aR)-6-amino-8-(biphenyl-4-yl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylate groups
Preparation Methods
The synthesis of ethyl 6-amino-8-[1,1'-biphenyl]-4-yl-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate involves multiple steps, including the formation of the isoquinoline core and the introduction of the biphenyl and cyano groups. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Addition of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl (8S,8aR)-6-amino-8-(biphenyl-4-yl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl (8S,8aR)-6-amino-8-(biphenyl-4-yl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-8-[1,1'-biphenyl]-4-yl-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Ethyl (8S,8aR)-6-amino-8-(biphenyl-4-yl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
- (6R,7R,8S)-8-(Hydroxymethyl)-7-(4′-methoxy-4-biphenylyl)-4-(2-pyridinylacetyl)-1,4-diazabicyclo[4.2.0]octan-2-one
- (6R,7S,8S)-4-Benzyl-8-(hydroxymethyl)-7-(4′-methoxy-4-biphenylyl)-1,4-diazabicyclo[4.2.0]octan-2-one
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H23N5O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-phenylphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H23N5O2/c1-2-34-26(33)32-13-12-21-22(14-28)25(31)27(16-29,17-30)24(23(21)15-32)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-12,23-24H,2,13,15,31H2,1H3/t23-,24+/m0/s1 |
InChI Key |
AZJGSANPDAJKLX-BJKOFHAPSA-N |
SMILES |
CCOC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Isomeric SMILES |
CCOC(=O)N1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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